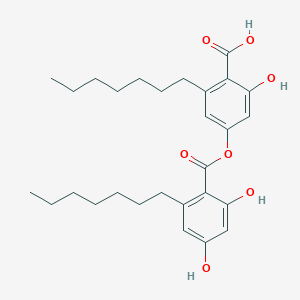
Prasinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prasinic acid is a natural product found in Micarea prasina with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Prasinic Acid
This compound is a naturally occurring compound classified as a chlorinated xanthone, predominantly found in certain lichens and plants. Its chemical structure is characterized by the formula C28H38O7 and it has garnered attention for its potential applications in various scientific fields, particularly in medicine and biochemistry.
Anticancer Activity
This compound has shown promise in cancer research due to its cytotoxic properties against tumor cells. The compound's ability to inhibit cell proliferation makes it a candidate for further development as an anticancer agent. Studies have indicated that its structural characteristics may allow it to interact with specific cellular targets involved in cancer progression .
Antibacterial Properties
Research has also highlighted the antibacterial activity of this compound. In a bioassay-guided study, this compound was isolated from the lichen Cladonia incrassata and demonstrated effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration of 7.5 µg/mL . This suggests potential applications in developing new antibacterial agents.
Phytochemical Research
This compound is a subject of interest in phytochemical studies due to its occurrence in various plant species, particularly lichens. Its role within these ecosystems and potential benefits for human health continue to be explored, particularly regarding its antioxidant properties .
Biological Evaluation
The biological evaluation of this compound extends beyond anticancer and antibacterial properties. Its effects on metabolic processes and cellular signaling pathways are under investigation, which could lead to broader applications in treating metabolic disorders or enhancing immune responses .
Case Study 1: Anticancer Efficacy
A study focusing on the anticancer efficacy of this compound involved synthesizing the compound and testing its effects on various cancer cell lines. The results indicated that this compound could significantly reduce cell viability, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Activity
In another study, extracts containing this compound were tested against pathogenic bacteria. The findings confirmed that this compound exhibited substantial antibacterial activity, making it a candidate for further development into an antibiotic formulation .
Comparative Data Table
| Property/Activity | This compound | Other Compounds |
|---|---|---|
| Antitumor Activity | Moderate (IC50: 4.3-9.1 μM) | Varies widely |
| Antibacterial Activity | Effective (MIC: 7.5 µg/mL) | Varies widely |
| Source | Lichens | Various plant species |
| Synthesis Complexity | Moderate | Varies |
Eigenschaften
Molekularformel |
C28H38O7 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-heptyl-4-(2-heptyl-4,6-dihydroxybenzoyl)oxy-6-hydroxybenzoic acid |
InChI |
InChI=1S/C28H38O7/c1-3-5-7-9-11-13-19-15-21(29)17-23(30)26(19)28(34)35-22-16-20(14-12-10-8-6-4-2)25(27(32)33)24(31)18-22/h15-18,29-31H,3-14H2,1-2H3,(H,32,33) |
InChI-Schlüssel |
GJJGHNLSGRQDSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC |
Synonyme |
prasinic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















